molecular formula C15H15N3O5S B7451089 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid

6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid

Cat. No. B7451089
M. Wt: 349.4 g/mol
InChI Key: VOFFBTQPFPRURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid, also known as SMPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. SMPC is a pyridine-based compound that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in various fields.

Mechanism of Action

The exact mechanism of action of 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer research, 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In neurobiology, 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. In immunology, 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid has been found to have a wide range of biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory effects. In cancer research, 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). In neurobiology, 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid has been found to protect neurons from oxidative stress and inflammation, as well as improve cognitive function. In immunology, 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid has been found to reduce inflammation and pain, as well as enhance immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid in lab experiments is its wide range of biochemical and physiological effects, which makes it a versatile compound for studying various biological processes. Additionally, 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid has been found to have low toxicity and good bioavailability, making it a safe and effective compound for in vitro and in vivo studies. However, one of the limitations of using 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid in lab experiments is its relatively high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research on 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid, including further studies on its mechanism of action, as well as its potential applications in other fields of scientific research. In cancer research, future studies could focus on the development of new 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid-based therapies for various types of cancer. In neurobiology, future studies could focus on the potential use of 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid for the treatment of other neurodegenerative diseases, such as Huntington's disease. In immunology, future studies could focus on the development of new 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid-based therapies for inflammatory diseases such as Crohn's disease and ulcerative colitis.

Synthesis Methods

The synthesis of 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid involves several steps, including the reaction of 4-(sulfamoylmethyl)benzaldehyde with ethyl 3-aminocrotonate to form the intermediate product, 6-[[4-(sulfamoylmethyl)phenyl]methyl]-3-ethyl-2-pyridinone. This intermediate is then reacted with methyl chloroformate to form the final product, 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid.

Scientific Research Applications

6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid has been studied for its potential applications in various fields of scientific research, including cancer research, neurobiology, and immunology. In cancer research, 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid has been found to have anti-tumor effects, making it a potential candidate for the development of new cancer therapies. In neurobiology, 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

6-[[4-(sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c16-24(22,23)9-11-3-1-10(2-4-11)7-18-14(19)13-6-5-12(8-17-13)15(20)21/h1-6,8H,7,9H2,(H,18,19)(H,20,21)(H2,16,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFFBTQPFPRURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC=C(C=C2)C(=O)O)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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